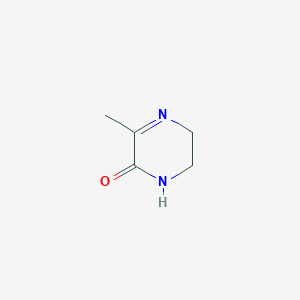

3-Methyl-5,6-dihydropyrazin-2-ol

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least two different elements, one of which is nitrogen. These structures are fundamental building blocks in nature and synthetic science. Their prevalence is notable in a vast array of biologically active molecules, including alkaloids, vitamins, and hormones. researchgate.net In the realm of medicinal chemistry, nitrogen heterocycles are of paramount importance; a significant percentage of all pharmaceuticals contain at least one such ring system. researchgate.netnih.gov For instance, an analysis of FDA-approved small-molecule drugs revealed that 59% contain a nitrogen heterocycle. nih.gov

The unique properties of nitrogen atoms, such as their ability to form hydrogen bonds and act as a basic center, confer specific functionalities to these molecules, making them crucial for interacting with biological targets like enzymes and receptors. researchgate.net Beyond pharmaceuticals, their applications extend to agrochemicals, polymers, dyes, and materials science. nih.gov Furthermore, they are increasingly utilized as ligands in transition-metal catalysis and as organocatalysts, driving the development of new and efficient chemical reactions. wur.nl The continuous exploration of nitrogen-containing heterocycles is thus a vital and dynamic area of chemical research. nih.gov

Overview of Dihydropyrazine (B8608421) Scaffolds and their Research Relevance

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. Their reduced derivatives, dihydropyrazines, are non-aromatic and possess a more three-dimensional structure. This class of compounds is of significant interest, particularly in flavor and fragrance chemistry, where alkyl-substituted pyrazines are known contributors to the aroma of roasted foods like coffee and peanuts. researchgate.net

The dihydropyrazine scaffold is a versatile intermediate in organic synthesis. The presence of both saturated and unsaturated portions within the ring, along with the two nitrogen atoms, allows for a wide range of chemical transformations. These scaffolds can be functionalized to create more complex molecular architectures, making them valuable building blocks for novel bioactive compounds. Research into dihydropyrazine derivatives explores their potential in various fields, leveraging their structural and electronic properties for the development of new materials and therapeutic agents.

Specific Focus: The 3-Methyl-5,6-dihydropyrazin-2-ol Framework

The compound 3-Methyl-5,6-dihydropyrazin-2-ol is a specific example of a dihydropyrazine derivative. Its structure consists of a dihydropyrazine ring with a methyl group at position 3 and a hydroxyl group at position 2.

Keto-Enol Tautomerism: A critical aspect of the chemistry of 3-Methyl-5,6-dihydropyrazin-2-ol is the phenomenon of keto-enol tautomerism. The "-ol" suffix denotes the enol form, which is in equilibrium with its keto tautomer, 3-Methyl-5,6-dihydropyrazin-2-one. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. youtube.com In this case, the hydrogen atom can move from the oxygen of the hydroxyl group to the adjacent nitrogen atom, with a corresponding shift of the double bond.

The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH. In many similar heterocyclic systems, the keto form is thermodynamically more stable. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), on related compounds often show the predominance of the keto tautomer in solution. nih.govresearchgate.net

Synthesis and Reactivity: While specific, detailed synthetic procedures for 3-Methyl-5,6-dihydropyrazin-2-ol are not widely reported in the literature, its synthesis would likely involve the condensation of a 1,2-diamine, such as ethylenediamine, with an appropriate α-keto acid or ester, like pyruvic acid or its derivatives. The reactivity of this framework would be dictated by the functional groups present. The enol form possesses a nucleophilic hydroxyl group, while the keto form has an amide-like functionality. The double bond in the ring can undergo addition reactions, and the nitrogen atoms can be protonated or alkylated.

Physicochemical Properties: Specific experimental data for 3-Methyl-5,6-dihydropyrazin-2-ol is scarce in publicly available literature. However, based on its structure, one can predict some of its properties. The presence of nitrogen and oxygen atoms capable of hydrogen bonding would suggest a relatively high boiling point and solubility in polar solvents. The molecular properties can be calculated based on its structure.

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 0 |

Note: These values are calculated and not experimentally determined.

The study of such specific heterocyclic frameworks, even if not yet extensively documented, is crucial for expanding the toolbox of organic chemists and for the potential discovery of new compounds with interesting properties and applications.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-pyrazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(8)7-3-2-6-4/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJHWTFFHZYFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 5,6 Dihydropyrazin 2 Ol and Analogues

Established Synthetic Routes for Dihydropyrazin-2-ols

Traditional methods for the synthesis of dihydropyrazin-2-ols primarily rely on the construction of the heterocyclic ring from acyclic precursors or the modification of an existing pyrazine (B50134) core.

Cyclization Protocols from Precursors

The construction of the dihydropyrazine (B8608421) ring system is often achieved through the cyclization of appropriately substituted 1,2-diamines with α-keto acids or their derivatives. This foundational approach involves the condensation of the two precursor molecules to form the six-membered ring. The specific substituents on the diamine and the keto acid determine the final substitution pattern of the dihydropyrazin-2-ol. For instance, the reaction of a 1,2-diaminopropane (B80664) with pyruvic acid would be a direct route to 3-methyl-5,6-dihydropyrazin-2-ol. Variations of this method might employ different condensing agents or reaction conditions to improve yields and purity.

Functionalization Strategies on Pyrazine Scaffolds

An alternative to building the ring from scratch is the functionalization of a pre-existing pyrazine ring. researchgate.net This can involve reduction of the pyrazine to the dihydro level, followed by or concurrent with the introduction of necessary functional groups. However, electrophilic substitution on the electron-deficient pyrazine nucleus can be challenging. acs.org Therefore, strategies often involve directed ortho-metalation, where a directing group guides the metalation to a specific position, allowing for subsequent reaction with an electrophile. acs.org Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are also employed to append various substituents to the pyrazine core, which can then be further modified. researchgate.net

Advanced Synthetic Approaches

To overcome the limitations of classical methods and to access a wider diversity of structures with greater efficiency and stereocontrol, several advanced synthetic strategies have been developed.

Multicomponent Reactions (MCR) in Dihydropyrazine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds, including dihydropyrazines, in a single step from three or more starting materials. frontiersin.orgresearchgate.net These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. researchgate.net One notable example is the isocyanide-based MCR involving the reaction of a 1,2-diamine, diketene, and an isocyanide, which can produce highly functionalized dihydropyrazine derivatives in good to excellent yields under mild conditions. acs.org The Hantzsch reaction, traditionally used for dihydropyridine (B1217469) synthesis, has also been adapted for dihydropyrazine synthesis under green conditions, demonstrating the versatility of MCRs. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Isocyanide-Based MCR | 1,2-Diamine, Diketene, Isocyanide | High efficiency, mild reaction conditions, good to excellent yields. | acs.org |

| Hantzsch-type Reaction | Aldehydes, Active Methylene (B1212753) Compounds, Ammonium Acetate | One-pot synthesis, often employs green catalysts, good yields. | frontiersin.orgnih.gov |

Chemoenzymatic Synthetic Pathways

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers a green and highly selective method for preparing chiral compounds. While direct chemoenzymatic synthesis of 3-methyl-5,6-dihydropyrazin-2-ol is not extensively documented, related heterocyclic structures like dihydroquinoxalinones have been successfully synthesized using this approach. nih.gov A key step often involves a highly stereoselective hydroamination catalyzed by an enzyme like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. nih.gov This biocatalytic step, combined with subsequent chemical transformations, allows for the production of enantioenriched heterocyclic compounds from simple, achiral starting materials. nih.gov This methodology holds significant potential for the asymmetric synthesis of chiral dihydropyrazin-2-ol analogs.

Chiral Synthesis and Stereoselective Approaches

The synthesis of specific enantiomers of dihydropyrazin-2-ols is crucial, as different stereoisomers often exhibit distinct biological activities. Several strategies are employed to achieve stereocontrol.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars, to introduce the desired stereochemistry. youtube.com The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Asymmetric Catalysis: The use of chiral catalysts, either metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity in a reaction. youtube.com For instance, chiral N,N'-dioxides have been used as organocatalysts in the asymmetric synthesis of dihydropyrans, a strategy that could be adapted for dihydropyrazines. nih.gov

Diastereoselective Reactions: This method involves the reaction of a prochiral substrate with a chiral auxiliary, creating a diastereomeric intermediate. Subsequent reactions proceed with stereocontrol influenced by the auxiliary, which can later be removed. Modular organocatalytic sequences, such as Mannich/Wittig/cycloisomerization, have been developed for the flexible synthesis of chiral 1,2-dihydropyridines and could be conceptually applied to dihydropyrazine systems. nih.gov

| Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Readily available starting materials, established stereochemistry. | youtube.com |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | High enantiomeric excesses, catalytic amounts of chiral material needed. | youtube.com |

| Diastereoselective Reactions | Uses chiral auxiliaries to control stereochemistry. | High diastereoselectivity, predictable stereochemical outcome. | nih.gov |

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of 3-Methyl-5,6-dihydropyrazin-2-ol and related dihydropyrazinones is contingent on the careful optimization of reaction conditions. Key parameters that significantly influence the yield and purity of the final product include the choice of catalysts, reagents, temperature, and solvent.

Influence of Catalysts and Reagents

The synthesis of dihydropyrazinone scaffolds can be achieved through various strategies, with the choice of catalysts and reagents playing a pivotal role. One prominent method involves the Ugi four-component reaction (Ugi-4CR) followed by a cycloisomerization step. rsc.org While the Ugi reaction itself is often performed without an external catalyst, the subsequent cyclization to form the dihydropyrazinone ring is typically base-mediated. rsc.org

In analogous syntheses of related heterocyclic systems like dihydropyridinones, acid catalysis is a critical factor. For instance, the intramolecular Knoevenagel condensation to form 5,6- and 3,6-dihydropyridin-2(1H)-ones is highly dependent on the concentration of aqueous hydrochloric acid (HCl). researchgate.net This suggests that for certain synthetic routes to 3-Methyl-5,6-dihydropyrazin-2-ol, acidic catalysts could be employed to promote cyclization and influence regioselectivity.

The nature of the reactants in multicomponent reactions like the Ugi-4CR also profoundly impacts the reaction outcome. The Ugi reaction brings together an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. nih.gov The specific choice of each component will determine the substitution pattern of the resulting dihydropyrazinone.

| Catalyst/Reagent Type | Role in Synthesis | Example | Reference |

| Base | Promotes cycloisomerization of Ugi adducts | Base-mediated cyclization | rsc.org |

| Acid | Catalyzes intramolecular condensation | Hydrochloric Acid (HCl) | researchgate.net |

| Reactants | Determine final product structure | Amine, aldehyde, carboxylic acid, isocyanide in Ugi-4CR | nih.gov |

Temperature and Solvent Effects on Reaction Outcomes

Temperature and the choice of solvent are critical variables that can dictate the efficiency and selectivity of the synthesis of dihydropyrazinones. The Ugi reaction, a key step in one of the synthetic pathways, is known to be influenced by the solvent system. Polar protic solvents such as methanol (B129727) and ethanol (B145695) are commonly employed and are often preferred for the Ugi 4-CR. nih.gov However, polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dioxane can also yield good results in specific cases. nih.gov Theoretical studies have indicated that the reaction mechanism can differ depending on the solvent, being non-ionic in non-polar solvents like toluene, while involving ionic intermediates in protic solvents like methanol. ensta-paris.fr

Temperature also plays a crucial role. In the synthesis of related dihydropyridinones, the reaction temperature, in conjunction with acid concentration, was found to direct the regiochemical outcome of the cyclization. researchgate.net For post-Ugi cyclization steps, temperature can be a key factor in promoting the desired ring closure. For instance, in the synthesis of chromenopyrazines from enol-Ugi adducts, an elevated temperature of 150 °C was necessary to achieve cyclization for certain substrates. nih.gov

| Parameter | Effect on Reaction | Typical Conditions | References |

| Solvent | Influences reaction mechanism and yield. Polar protic solvents are often preferred for Ugi reactions. | Methanol, Ethanol, THF, DMF | nih.govensta-paris.fr |

| Temperature | Affects reaction rate and can influence regioselectivity and promote cyclization. | Room temperature to 150 °C | researchgate.netnih.gov |

Synthetic Utility as a Building Block in Complex Molecule Construction

The 3-Methyl-5,6-dihydropyrazin-2-ol scaffold and its analogs serve as versatile building blocks in the synthesis of more complex molecules. Their inherent functionality, including the lactam moiety and the potential for further substitution, makes them attractive starting points for creating diverse chemical libraries for drug discovery and for the total synthesis of natural products.

Dihydropyrazinone cores can be readily elaborated into tricyclic systems. For example, a synthetic protocol starting from Ugi adducts allows for the facile construction of pyrazino[2,1-a]isoindole and pyrazino[2,1-a]isoquinoline nuclei. rsc.org This demonstrates the potential of the 3-methyl-5,6-dihydropyrazin-2-ol core to be expanded into more complex, fused heterocyclic systems which are prevalent in many biologically active compounds.

Chemical Reactivity and Transformation Studies of 3 Methyl 5,6 Dihydropyrazin 2 Ol

Oxidation Reactions and Product Characterization

No specific studies detailing the oxidation of 3-Methyl-5,6-dihydropyrazin-2-ol or the characterization of its oxidation products were identified in the available literature. Hypothetically, oxidation could lead to the corresponding pyrazinone or other ring-opened or modified structures, but experimental evidence is lacking.

Reduction Reactions and Pathway Analysis

Similarly, research on the reduction of 3-Methyl-5,6-dihydropyrazin-2-ol and the analysis of its reduction pathways is not documented. It is conceivable that reduction could yield a tetrahydropyrazine (B3061110) or piperazine (B1678402) derivative, but this remains speculative without experimental data.

Nucleophilic Substitution Processes

The potential for nucleophilic substitution on the 3-Methyl-5,6-dihydropyrazin-2-ol ring system has not been explored in the available literature. The presence of the hydroxyl group suggests that it could potentially be a leaving group after protonation, but no studies confirming this reactivity have been found.

Condensation Reactions with Carbonyl Compounds and Other Species

While condensation reactions are a common feature of heterocyclic compounds, particularly those with active methylene (B1212753) groups or enol-like structures, there are no specific documented examples of 3-Methyl-5,6-dihydropyrazin-2-ol undergoing condensation reactions with carbonyl compounds or other electrophiles. Research on related heterocyclic systems, such as dihydropyrimidinones, shows they can undergo condensation reactions, but this cannot be directly extrapolated to the specific reactivity of 3-Methyl-5,6-dihydropyrazin-2-ol without dedicated studies.

Investigation of Rearrangement Mechanisms

The investigation of rearrangement mechanisms involving 3-Methyl-5,6-dihydropyrazin-2-ol is another area where specific research is absent. While various rearrangement reactions are known in organic chemistry, their applicability and specific mechanisms for this compound have not been reported.

Spectroscopic and Analytical Characterization Techniques for 3 Methyl 5,6 Dihydropyrazin 2 Ol

Advanced Spectroscopic Methods in Structural Elucidation

The definitive identification of 3-Methyl-5,6-dihydropyrazin-2-ol relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's atomic and electronic framework, and together they offer a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dihydropyrazine (B8608421) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3-Methyl-5,6-dihydropyrazin-2-ol. acs.org By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

For 3-Methyl-5,6-dihydropyrazin-2-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the methylene (B1212753) protons of the dihydropyrazine ring, and the N-H and O-H protons. The chemical shifts of the methylene protons can be influenced by the stereochemistry at C-4 in similar dihydropyridine (B1217469) rings, sometimes leading to more complex splitting patterns. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-5,6-dihydropyrazin-2-ol Note: Predicted values are based on typical ranges for similar dihydropyrazine and dihydropyridine structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-OH | Variable (broad singlet) | - |

| C3-CH₃ | ~2.0-2.5 (singlet) | ~20-25 |

| C5-H₂ | ~3.0-3.5 (triplet) | ~40-50 |

| C6-H₂ | ~3.5-4.0 (triplet) | ~45-55 |

| N1-H | Variable (broad singlet) | - |

| C2 | - | ~160-170 (C=O) |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For 3-Methyl-5,6-dihydropyrazin-2-ol, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of dihydropyrazine and related structures under MS conditions often involves characteristic losses of small neutral molecules or radicals. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Methyl-5,6-dihydropyrazin-2-ol

| m/z Value | Interpretation |

|---|---|

| 126 | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ |

| 98 | [M - C₂H₄]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of 3-Methyl-5,6-dihydropyrazin-2-ol.

IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide/amine, the C=O stretch of the lactam, the C=N stretch of the imine, and the C-H stretches of the methyl and methylene groups. scielo.org.zaresearchgate.net

UV-Vis spectroscopy probes the electronic transitions within the molecule. The presence of the conjugated C=N-C=O system in the dihydropyrazine ring is expected to give rise to characteristic absorption maxima (λ_max) in the UV region. researchgate.netmu-varna.bg The position of these absorptions can be influenced by the solvent and the substitution pattern on the ring.

Table 3: Characteristic IR Absorption Frequencies and UV-Vis Maxima

| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | O-H stretch | 3200-3400 cm⁻¹ (broad) |

| N-H stretch | 3100-3300 cm⁻¹ | |

| C-H stretch (sp³) | 2850-3000 cm⁻¹ | |

| C=O stretch (lactam) | 1650-1680 cm⁻¹ | |

| C=N stretch | 1620-1650 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transitions | ~220-280 nm |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation of 3-Methyl-5,6-dihydropyrazin-2-ol from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like pyrazine (B50134) derivatives. nih.govresearchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. researchgate.net

The retention time of 3-Methyl-5,6-dihydropyrazin-2-ol in the GC column is a characteristic property that aids in its identification. The coupled mass spectrometer provides a mass spectrum for the eluted peak, confirming its identity by matching with a library or through interpretation of the fragmentation pattern. researchgate.net The use of different stationary phases can help in resolving isomers. nih.gov

Table 4: Typical GC-MS Parameters for Pyrazine Analysis

| Parameter | Description |

|---|---|

| Column | Typically a non-polar (e.g., DB-5ms) or polar (e.g., SUPELCOWAX 10) capillary column. sigmaaldrich.com |

| Carrier Gas | Helium at a constant flow rate. researchgate.net |

| Injection Mode | Splitless or split injection. |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature to elute all components. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. For 3-Methyl-5,6-dihydropyrazin-2-ol, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The retention of the compound is controlled by the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). copernicus.org A UV detector is commonly used to monitor the column effluent, and the retention time and peak area can be used for qualitative and quantitative analysis, respectively. HPLC is particularly useful for assessing the purity of a synthesized sample. mu-varna.bg

Table 5: Potential HPLC Conditions for Analysis

| Parameter | Description |

|---|---|

| Column | C18 or C8 reversed-phase column. |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (often with a modifier like formic acid) and acetonitrile/methanol. |

| Detector | UV detector set at one of the compound's absorption maxima (e.g., 254 nm). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

Theoretical Chemistry and Computational Studies of Dihydropyrazin 2 Ol Compounds

Conformational Analysis and Energetic Profiles

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity and physical properties. Dihydropyrazine (B8608421) rings are not planar and can adopt several conformations. Computational methods are used to identify the stable conformers and the energy barriers between them.

For 3-Methyl-5,6-dihydropyrazin-2-ol, the dihydropyrazine ring can exist in various conformations, such as boat, skew-boat, and twist-chair forms. The presence of the methyl group and the hydroxyl group will influence the relative energies of these conformers.

Potential Energy Surface (PES) Scanning: By systematically changing key dihedral angles in the molecule and calculating the energy at each step, a potential energy surface can be mapped. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting the conformers.

Relative Energies of Conformers: The relative energies of the different stable conformers can be calculated to determine the most populated conformation at a given temperature. For instance, in a related compound, 2-(2-Chlorophenyl)-3-methyl-5,6-diphenyl-2,3-dihydropyrazine, the heterocyclic ring was found to adopt a screw-boat conformation. nih.gov

Illustrative Conformational Energy Profile of a Dihydropyrazin-2-ol

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C2-C3-N4) |

| Skew-Boat | 0.0 | 35° |

| Boat | 2.5 | 0° |

| Twist-Chair | 4.1 | -50° |

Note: This table presents an illustrative energetic profile. The actual energy differences and stable conformations for 3-Methyl-5,6-dihydropyrazin-2-ol would need to be determined through specific calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. For dihydropyrazin-2-ols, this can include their formation, tautomerization, and degradation pathways.

The formation of the 2(1H)-pyrazinone core, to which 3-Methyl-5,6-dihydropyrazin-2-ol belongs, can occur through various synthetic routes. journalcsij.com Computational modeling can be used to:

Identify Intermediates and Transition States: By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This helps in understanding the feasibility of a proposed mechanism.

Determine Activation Energies: The height of the energy barrier of the transition state, known as the activation energy, determines the rate of the reaction. Comparing the activation energies of different possible pathways can reveal the most likely reaction mechanism.

Investigate Tautomerism: 3-Methyl-5,6-dihydropyrazin-2-ol can exist in different tautomeric forms, such as the keto and enol forms. Computational studies can predict the relative stabilities of these tautomers in different environments (gas phase or in a solvent).

Structure-Reactivity Relationships: Computational Insights

Structure-Reactivity Relationships (SRR) aim to connect the molecular structure of a compound with its chemical reactivity. Computational methods provide quantitative descriptors that can be used to build these relationships.

For the dihydropyrazin-2-ol class of compounds, computational insights into SRR can be gained through:

Quantitative Structure-Activity Relationship (QSAR) Studies: In QSAR, computational descriptors (e.g., electronic, steric, and hydrophobic parameters) are correlated with experimentally observed biological activity or reactivity. While no specific QSAR studies on 3-Methyl-5,6-dihydropyrazin-2-ol are publicly available, studies on related pyrazoline derivatives have successfully used DFT-calculated quantum chemical descriptors to model their inhibitory activities.

Frontier Molecular Orbital (FMO) Theory: As mentioned earlier, the HOMO and LUMO energies and their spatial distribution are key to understanding reactivity. By analyzing the FMOs of a series of dihydropyrazin-2-ol derivatives, one can predict how different substituents will affect their reactivity in various reactions, such as cycloadditions or nucleophilic/electrophilic substitutions.

Conceptual DFT: This approach uses descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, to rationalize and predict the reactivity of molecules. These descriptors can help in understanding the role of the methyl group and the hydroxyl group in tuning the reactivity of the dihydropyrazin-2-ol core.

Mechanistic Investigations of Biological Activities for Dihydropyrazin 2 Ol Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The ability of dihydropyrazin-2-ol analogues to inhibit specific enzymes is a key area of investigation, with significant implications for metabolic and inflammatory diseases.

Dihydropyrazin-2-ol analogues have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a critical role in glucose metabolism. mdpi.com The inhibition of DPP-IV is an established therapeutic approach for managing type 2 diabetes mellitus. nih.gov

The primary mechanism of DPP-IV inhibitors involves preventing the breakdown of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.net These hormones are released in response to food intake and are responsible for stimulating insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. GLP-1 also suppresses the release of glucagon (B607659) from pancreatic α-cells, which in turn reduces hepatic glucose production. nih.gov By inhibiting DPP-IV, these analogues prolong the activity of GLP-1 and GIP, leading to improved glycemic control. researchgate.net

The development of novel DPP-IV inhibitors often focuses on heterocyclic scaffolds, and various synthetic approaches are employed to create compounds with high potency and selectivity. mdpi.com For instance, a series of novel tri-2,3,5-substituted tetrahydropyran (B127337) analogs have been synthesized and evaluated as potent and selective DPP-IV inhibitors. nih.gov

A critical aspect of developing DPP-IV inhibitors is ensuring their selectivity over other related peptidases, such as DPP8 and DPP9. nih.govepa.gov Lack of selectivity can lead to toxicity, as inhibition of DPP8 and DPP9 has been associated with adverse effects in preclinical studies. nih.govepa.govresearchgate.net Therefore, research in this area emphasizes the synthesis of inhibitors that specifically target DPP-IV to ensure a favorable safety profile. nih.gov

Table 1: Mechanistic Insights into DPP-IV Inhibition by Analogues

| Inhibitor Class | Mechanism of Action | Key Outcomes | Selectivity Focus |

|---|---|---|---|

| Dihydropyrazin-2-ol Analogues | Inhibition of DPP-IV enzyme | Prolongs activity of incretin hormones (GLP-1, GIP) nih.govresearchgate.net | High selectivity over DPP8 and DPP9 is crucial for safety nih.govepa.gov |

Beyond DPP-IV, research has explored the inhibitory effects of dihydropyrazin-2-ol analogues on other enzymes, particularly those involved in inflammation. Pyrazole (B372694) derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov The inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs. nih.gov

Additionally, some compounds have been evaluated for their ability to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is involved in the synthesis of inflammatory leukotrienes from arachidonic acid. nih.gov The dual inhibition of both COX and 5-LOX pathways is a promising strategy for developing potent anti-inflammatory agents.

Table 2: Inhibition of Other Enzyme Targets by Analogues

| Enzyme Target | Inhibitory Action | Therapeutic Implication | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibition of enzyme activity | Anti-inflammatory effects | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Selective inhibition of enzyme activity | Potent anti-inflammatory and potential anti-cancer effects nih.gov | nih.govnih.gov |

Antimicrobial Action Mechanisms

Analogues of dihydropyrazin-2-ol are also being investigated for their antimicrobial properties. The proposed mechanisms of action often involve disruption of the bacterial cell membrane.

Studies on analogues of antimicrobial peptides, such as Buforin 2, provide insights into potential antimicrobial mechanisms. These analogues have demonstrated the ability to increase the permeability of both the outer and inner membranes of bacteria. nih.gov This disruption of the cell membrane leads to the leakage of cytoplasmic contents, ultimately resulting in bacterial cell death. nih.gov Electron microscopy has confirmed that some of these analogues can cause significant damage to the cell membrane while leaving it structurally intact in other cases, suggesting varied modes of membrane interaction. nih.gov Furthermore, compounds combining 1,3,5-triazine (B166579) and thiazolidine-2,4-dione structures have exhibited antibacterial activity. mdpi.com

Anti-inflammatory Mechanism Research

The anti-inflammatory mechanisms of dihydropyrazin-2-ol analogues are primarily linked to the inhibition of key enzymes in the inflammatory cascade. A significant body of research points to the role of cyclooxygenase (COX) enzymes in inflammation. nih.gov The expression of COX-2 is often elevated in inflammatory conditions, making it a prime target for anti-inflammatory therapies. nih.gov By selectively inhibiting COX-2, these analogues can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.gov

The inhibition of the 5-lipoxygenase (5-LOX) enzyme represents another avenue for the anti-inflammatory action of these compounds. nih.gov By blocking 5-LOX, these analogues can decrease the production of leukotrienes, which are also potent inflammatory mediators.

Antiviral Mechanism Research

The potential antiviral mechanisms of dihydropyrazin-2-ol analogues are an emerging area of study. Some pyrazine (B50134) compounds, such as favipiravir, are known to function as anti-RNA antiviral drugs. nih.gov Research has explored the potential for structural analogues of existing antiviral drugs to inhibit viral enzymes. One key target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov Computational studies have shown that analogues of antiviral drugs can bind effectively to the active site of the SARS-CoV-2 RdRp, suggesting a potential mechanism for inhibiting viral replication. nih.gov This line of research indicates that dihydropyrazin-2-ol analogues could potentially be developed as broad-spectrum antiviral agents.

Fungicidal Mechanism Research

The precise fungicidal mechanism of 3-Methyl-5,6-dihydropyrazin-2-ol is a subject of ongoing scientific investigation. However, research into analogous pyrazole-containing fungicides provides significant insights into their probable modes of action. Many commercial fungicides featuring a pyrazole moiety function by disrupting critical cellular processes within the target fungi. nih.gov

A primary mechanism of action for several pyrazole-based fungicides is the inhibition of mitochondrial respiration. nih.gov For instance, compounds like furametpyr, fluxapyroxad, and flubeneteram are known to block the mitochondrial complex II, also known as succinate (B1194679) dehydrogenase. nih.gov This enzyme is a crucial component of both the electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, these fungicides effectively halt cellular energy production, leading to the death of the fungal pathogen.

Another well-established fungicidal mechanism associated with pyrazole analogues, such as pyraclostrobin, involves the disruption of the fungal energy cycle. nih.gov This disruption can occur at different points within the respiratory chain, ultimately leading to a similar outcome of energy deprivation and fungal cell death.

Furthermore, some novel pyrazole-containing fungicides have been shown to act on unique molecular targets. For example, oxathiapiprolin (B609797) and fluoxapiprolin (B13439095) target the oxysterol-binding protein, which represents a distinct and valuable site for antifungal intervention. nih.gov The diversity of mechanisms within the broader class of pyrazole fungicides suggests that 3-Methyl-5,6-dihydropyrazin-2-ol and its analogues could potentially exhibit a range of fungicidal actions, making them promising candidates for further development in the management of plant pathogenic fungi. nih.gov

Molecular Target Interaction Studies

The biological activity of dihydropyrazin-2-ol analogues is intrinsically linked to their interactions at a molecular level. Understanding these interactions is crucial for optimizing their efficacy and for the rational design of new, more potent compounds. Key aspects of these interactions include the role of hydrogen bonding and the influence of specific substituent groups on how the molecule binds to its biological target.

Hydrogen Bonding Contributions to Biological Interaction

Hydrogen bonding plays a pivotal role in the interaction of dihydropyrazin-2-ol analogues with their biological targets. Molecular docking studies on analogous dihydropyrazole derivatives have revealed that these molecules orient themselves within the active site of target enzymes to establish favorable hydrogen bonds. nih.gov These interactions are critical for the stable binding of the compound, which is a prerequisite for its inhibitory activity.

The presence of hydrogen bond donors and acceptors in the dihydropyrazin-2-ol scaffold is a key determinant of its biological activity. The hydroxyl group and the nitrogen atoms within the pyrazine ring are capable of forming strong hydrogen bonds with amino acid residues in the active site of a target protein. These bonds help to anchor the molecule in the correct orientation for effective inhibition.

The topological polar surface area (TPSA) is a useful parameter for predicting the absorption and bioavailability of drug candidates, and it is directly related to the hydrogen bonding capacity of a molecule. nih.gov For a series of dihydropyrazole derivatives, TPSA values were found to be in a range that suggests good intestinal absorption. nih.gov This indicates that the hydrogen bonding characteristics of these compounds are not only important for target binding but also for their pharmacokinetic properties.

Influence of Substituent Groups on Receptor Binding (e.g., Trifluoromethyl Group Effects)

The high electronegativity of the fluorine atoms in the trifluoromethyl group makes it a strong electron-withdrawing substituent. nih.gov This property can enhance hydrogen bonding and electrostatic interactions with the biological target. nih.gov Furthermore, the CF3 group is larger than a methyl group, which can lead to increased affinity and selectivity through enhanced hydrophobic interactions. nih.gov The incorporation of a trifluoromethyl group has been shown to render various heterocyclic molecules highly effective as DNA targeting agents. nih.gov

Replacing a methyl group with a trifluoromethyl group can also improve the metabolic stability of a compound. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF3 group more resistant to metabolic degradation. nih.gov This increased stability can lead to a longer duration of action in vivo.

In some cases, the replacement of a trifluoromethyl group with other moieties can alter the functional behavior of a ligand. For example, in a study on a glucocorticoid receptor ligand, replacing the CF3 group with a cyclohexylmethyl or benzyl (B1604629) group maintained the binding potency but changed the ligand's function from an agonist to an antagonist. ebi.ac.ukresearchgate.net This highlights the profound impact that a single substituent can have on the molecular interactions and resulting biological response. Docking studies suggested that the larger benzyl group forced a conformational change in the receptor, leading to the observed antagonist properties. ebi.ac.ukresearchgate.net

The strategic placement of a trifluoromethyl group can therefore be a powerful tool in the design of dihydropyrazin-2-ol analogues with optimized receptor binding and desired biological activities.

Interactive Data Table: Fungicidal Activity of Pyrazole Analogues

| Compound | Target Fungus | EC50 (µM) | Reference |

| Compound 1v | F. graminearum | 0.0530 | nih.gov |

| Pyraclostrobin | F. graminearum | Comparable to 1v | nih.gov |

Interactive Data Table: Molecular Docking of Dihydropyrazole Derivatives against α-Amylase

| Compound | Docking Score | IC50 (µM) | Reference |

| Dihydropyrazole Derivatives (Range) | Excellent (compared to standard) | 0.5509 - 810.73 | nih.gov |

| Acarbose (Standard) | Standard | 73.12 | nih.gov |

Interactive Data Table: Properties of the Trifluoromethyl Group

| Property | Description | Reference |

| Electronegativity | Strong electron-withdrawing substituent due to fluorine atoms. | nih.gov |

| Size | Bulkier than a methyl group. | nih.gov |

| Bond Strength (C-F) | High bond dissociation energy (485.3 kJ/mol) leading to metabolic stability. | nih.gov |

| Bioisostere | Can act as a bioisostere for chlorine, methyl, or nitro groups. | nih.gov |

Future Directions and Emerging Research Avenues for Dihydropyrazin 2 Ol Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future of dihydropyrazin-2-ol chemistry is intrinsically linked to the development of more efficient and selective synthetic methods. Current approaches to pyrazinone synthesis often involve multi-step procedures that can be time-consuming and result in modest yields. rsc.orgnih.gov Future research will likely focus on overcoming these limitations through several key strategies:

One-Pot Multi-Component Reactions (MCRs): Inspired by the success of the Biginelli reaction for dihydropyrimidinone synthesis, developing one-pot MCRs for dihydropyrazin-2-ols would be a significant leap forward. researchgate.netnih.govhumanjournals.com These reactions, which combine three or more reactants in a single step, offer advantages in terms of atom economy, reduced waste, and simplified purification processes.

Novel Catalysis: The exploration of new catalysts is crucial for improving reaction rates and selectivity. This includes the use of environmentally benign and reusable catalysts. researchgate.net Transition-metal-free approaches, such as the diboration, silaboration, and hydroboration of pyrazines to yield 1,4-dihydropyrazine (B12976148) derivatives, present a promising avenue for the synthesis of the dihydropyrazin-2-ol core. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds. humanjournals.comresearchgate.net Applying this technology to the synthesis of 3-Methyl-5,6-dihydropyrazin-2-ol and its analogues could lead to more rapid and efficient production of these compounds for further study.

| Synthetic Approach | Potential Advantages for Dihydropyrazin-2-ol Synthesis | Relevant Analogue Research |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification | Dihydropyrimidinones researchgate.netnih.govhumanjournals.com |

| Novel Catalysis | Improved yields, higher selectivity, greener chemistry | 1,4-Dihydropyrazines rsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Pyrazin-2(1H)-ones researchgate.net |

Advanced Mechanistic Biological Studies for Target Identification and Validation

Understanding the precise molecular targets and mechanisms of action is paramount for the development of dihydropyrazin-2-ol-based therapeutics. The diverse biological activities reported for the broader pyrazinone family, including anticancer, antimicrobial, and anti-inflammatory effects, suggest a rich pharmacology to be explored. researchgate.netmdpi.comnih.gov

Future research in this area should focus on:

High-Throughput Screening: Screening libraries of dihydropyrazin-2-ol analogues against a wide range of biological targets, such as kinases, proteases, and receptors, can help identify initial lead compounds.

Target Identification Technologies: Advanced techniques are needed to pinpoint the specific molecular targets of active compounds. Deep learning methodologies, which analyze heterogeneous drug-gene-disease networks, have shown high accuracy in identifying novel molecular targets for known drugs and could be applied to this new class of compounds. nih.govrsc.org

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are required to understand how the compound modulates its function. This can involve techniques such as X-ray crystallography to determine the binding mode, and various biochemical and cellular assays to elucidate the downstream effects. For instance, studies on dihydropyrimidine (B8664642) derivatives have identified DNA gyrase as a key target for their antibacterial activity. nih.gov

| Biological Target Class | Reported Activity in Related Heterocycles | Potential Therapeutic Area |

| Kinases | Inhibition of receptor tyrosine kinases (e.g., PDGFR) by pyrazin-2(1H)-ones researchgate.net | Cancer |

| Proteases | Thrombin inhibition by pyrazinone derivatives nih.govresearchgate.net | Anticoagulation |

| DNA Gyrase | Inhibition by dihydropyrimidine derivatives nih.gov | Antibacterial |

| Reverse Transcriptase | Inhibition by pyrazinone derivatives nih.gov | Antiviral (HIV) |

Applications in Agrochemical and Advanced Materials Science Research

The utility of the dihydropyrazin-2-ol scaffold is not limited to pharmaceuticals. Emerging research points to potential applications in both agriculture and materials science.

Agrochemicals: The structural similarity of dihydropyrazin-2-ols to other nitrogen-containing heterocycles used in agriculture suggests their potential as a new class of agrochemicals. For instance, certain pyridazinone derivatives have been patented as agricultural fungicides. google.comgoogle.com Future research could involve screening 3-Methyl-5,6-dihydropyrazin-2-ol and its analogues for herbicidal, insecticidal, or fungicidal activity.

Advanced Materials: The pyrazine (B50134) ring is a component in various functional materials. Recently, dihydropyrazine-based polymers have been developed for use in flexible temperature sensors. researchgate.net These polymers are processable in environmentally friendly solvents and exhibit moderate electrical conductivity. The incorporation of dynamic bonds, such as dihydrazone linkages, into polymer backbones can lead to the creation of recyclable and self-healing materials. rsc.orgresearchgate.net The dihydropyrazin-2-ol core could serve as a novel building block for such advanced polymers.

| Application Area | Example from Related Compounds | Potential for Dihydropyrazin-2-ols |

| Agrochemicals | Pyridazinone derivatives as fungicides google.comgoogle.com | Development of new herbicides, insecticides, or fungicides. |

| Advanced Materials | Dihydropyrazine-based conductive polymers for sensors researchgate.net | Creation of novel functional polymers with applications in electronics and smart materials. |

| Recyclable Polymers | Bio-based degradable polybenzoxazines with dihydrazone bonds rsc.org | Incorporation into recyclable and self-healing materials. |

Computational Design and Prediction of Novel Dihydropyrazin-2-ol Analogues with Tailored Properties

Computational chemistry is a powerful tool for accelerating the drug discovery and materials design process. eurasianjournals.com By using in silico methods, researchers can design and predict the properties of novel dihydropyrazin-2-ol analogues before undertaking costly and time-consuming synthesis.

Key computational approaches for future research include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of dihydropyrazin-2-ol derivatives with their biological activity or material properties. mdpi.com

Molecular Docking: This technique can be used to predict the binding affinity and orientation of dihydropyrazin-2-ol analogues within the active site of a biological target. nih.gov This is crucial for optimizing the potency and selectivity of potential drug candidates.

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic properties of the dihydropyrazin-2-ol scaffold, which can inform the design of molecules with specific electronic or optical properties for materials science applications. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of ligand-protein complexes or the conformational properties of polymers. eurasianjournals.comnih.gov

| Computational Method | Application in Dihydropyrazin-2-ol Research | Outcome |

| QSAR | Correlating structure with activity/properties | Predictive models for designing more potent or functional analogues. |

| Molecular Docking | Predicting binding modes and affinities to biological targets | Rational design of selective inhibitors or modulators. |

| DFT Calculations | Understanding electronic and reactivity properties | Design of novel materials with tailored electronic or optical characteristics. |

| MD Simulations | Assessing dynamic stability and conformational changes | Validation of docking results and understanding material behavior. |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-Methyl-5,6-dihydropyrazin-2-ol, and how can its purity be confirmed experimentally?

- Methodological Answer : A common approach involves the aromatization of precursor compounds such as 3-methyl-6-phenylpiperazin-2-one, as demonstrated in the synthesis of structurally analogous pyrazinols. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for structural validation. For example, H NMR peaks at δ 12.28 (broad singlet, 1H) and 2.37 (singlet, 3H) confirm the presence of hydroxyl and methyl groups, respectively . Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, using protocols similar to those applied to related heterocycles .

Q. How should researchers handle the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies should include thermal analysis (e.g., differential scanning calorimetry) to determine decomposition points, which are often >150°C for pyrazine derivatives. Storage in inert atmospheres (argon) at -20°C is recommended to prevent oxidation of the dihydropyrazine ring. Solvent compatibility tests in DMSO or ethanol (common solvents for biological assays) should precede large-scale experiments .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise in ring-opening reactions or tautomeric equilibria. Hybrid DFT calculations (e.g., B3LYP/6-31G*) can model tautomerization energetics, while experimental validation via kinetic studies (e.g., monitoring by H NMR at controlled temperatures) resolves ambiguities. For example, unexpected byproducts in alkylation reactions may require LC-MS to identify intermediates .

Q. How can the antimicrobial potential of 3-Methyl-5,6-dihydropyrazin-2-ol derivatives be systematically evaluated?

- Methodological Answer : Derivatization at the hydroxyl or methyl groups (e.g., etherification or halogenation) enhances bioactivity. Antimicrobial screening should follow CLSI guidelines using microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. GC-MS metabolic profiling of treated microbial cultures can identify disruption in lipid or peptidoglycan biosynthesis, as seen in cephalosporin-related studies .

Q. What structure-activity relationship (SAR) trends are observed when modifying the pyrazine core for targeted drug design?

- Methodological Answer : Substitution at the 5,6-positions (e.g., halogenation or aryl groups) increases lipophilicity and membrane permeability, while hydroxyl group derivatization (e.g., esterification) modulates solubility. In vitro assays on triazolo-thiadiazine analogs demonstrate that electron-withdrawing groups at the pyrazine ring enhance binding to bacterial dihydrofolate reductase .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in NMR data across different synthetic batches?

- Methodological Answer : Batch-to-batch variability may stem from residual solvents or tautomeric impurities. Standardized purification (e.g., recrystallization from ethyl acetate/hexane) and 2D NMR techniques (COSY, HSQC) can isolate and assign minor signals. For instance, variable NH proton shifts in DMSO-d6 suggest hydrogen bonding interactions requiring controlled humidity during analysis .

Q. What advanced spectroscopic techniques are recommended for characterizing degradation products?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS identifies fragmentation pathways of oxidative byproducts. For photodegradation studies, UV-visible spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) quantifies degradation kinetics, while X-ray crystallography resolves structural changes in crystalline forms .

Experimental Design Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer : Design of experiments (DoE) approaches, such as response surface methodology, optimize parameters like temperature, catalyst loading, and solvent polarity. For example, microwave-assisted synthesis reduces reaction times for pyrazine analogs by 50% compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.